2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a synthetic organic compound with the molecular formula C({22})H({22})ClNO(_{2}). This compound is notable for its complex structure, which includes a quinoline core substituted with isobutoxyphenyl and dimethyl groups, as well as a carbonyl chloride functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions:
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide and a strong base like sodium hydride.
Formation of the Carbonyl Chloride Group: The final step involves converting the carboxylic acid derivative of the quinoline compound to the carbonyl chloride using reagents like thionyl chloride (SOCl(_{2})).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The quinoline core can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO({3})) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are used.
Hydrolysis: Aqueous solutions of acids or bases (e.g., hydrochloric acid or sodium hydroxide) facilitate hydrolysis.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Resulting from hydrolysis of the carbonyl chloride group.
Oxidized or Reduced Quinoline Derivatives: Depending on the specific oxidizing or reducing conditions applied.
Scientific Research Applications
2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride depends on its specific application. In biological systems, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.
Modulating Receptors: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-methyl ester: Contains a methyl ester group instead of a carbonyl chloride.
2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-amide: Features an amide group in place of the carbonyl chloride.
Uniqueness
2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is unique due to its reactive carbonyl chloride group, which allows for further functionalization and derivatization
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
6,8-dimethyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO2/c1-13(2)12-26-17-7-5-6-16(10-17)20-11-19(22(23)25)18-9-14(3)8-15(4)21(18)24-20/h5-11,13H,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWIRHNYVXNHCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OCC(C)C)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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